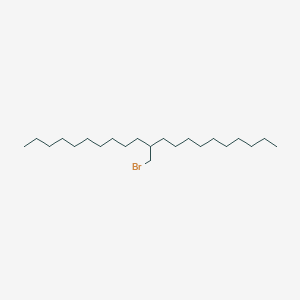
11-(Bromomethyl)henicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Bromomethyl)henicosane is a useful research compound. Its molecular formula is C22H45Br and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
11-(Bromomethyl)henicosane serves as a versatile building block in organic synthesis. Its long carbon chain provides a hydrophobic tail, making it useful in the synthesis of surfactants and other amphiphilic compounds. The bromomethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of various functional groups that can enhance the compound's properties for specific applications.
Key Reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols), facilitating the creation of new compounds with tailored functionalities.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which is essential in the development of complex organic molecules.
Biological Applications
Research into the biological applications of this compound is still emerging, but preliminary studies suggest potential uses in drug delivery systems and as a biochemical probe.
Drug Delivery Systems
The hydrophobic nature of this compound makes it a candidate for use in liposomal formulations or as part of polymeric micelles. These systems can encapsulate hydrophilic drugs, improving their solubility and bioavailability.
Biochemical Probes
The compound's ability to modify biological surfaces can be utilized in the development of biochemical probes for studying membrane dynamics and interactions. Its incorporation into lipid bilayers may help elucidate the role of lipid composition in cellular processes.
Material Science Applications
In material science, this compound is being explored for its potential to modify surface properties of materials. Its long-chain structure can impart hydrophobic characteristics to surfaces, which is beneficial in various applications:
- Coatings : The compound can be used to create hydrophobic coatings that repel water and contaminants, enhancing the durability and longevity of surfaces.
- Nanotechnology : It may serve as a surfactant or stabilizer in the synthesis of nanoparticles, improving their dispersion in solvents and enhancing their performance in applications such as catalysis or drug delivery.
Case Studies and Research Findings
- Synthesis of Functionalized Surfactants : A study demonstrated that this compound could be effectively utilized to synthesize novel surfactants with enhanced surface activity compared to traditional surfactants. These surfactants showed improved performance in emulsification processes .
- Biocompatibility Studies : Preliminary research indicated that derivatives of this compound exhibited low cytotoxicity when tested on various cell lines, suggesting potential for biomedical applications .
- Surface Modification Techniques : Research highlighted the effectiveness of using this compound in creating hydrophobic surfaces on glass and metal substrates. This modification significantly reduced fouling by biological organisms .
Eigenschaften
IUPAC Name |
11-(bromomethyl)henicosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Br/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCAGDFICOEVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













